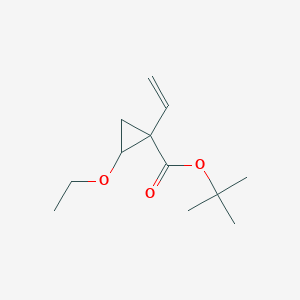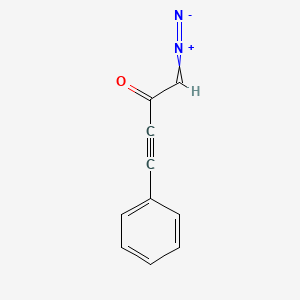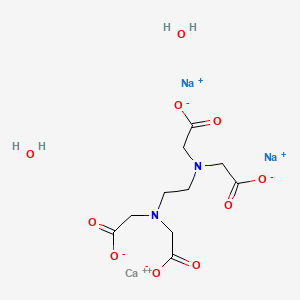
Fidexaban-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of fidexaban-d3 involves the incorporation of deuterium atoms into the fidexaban molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Fidexaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Fidexaban-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the study of deuterated compounds and their properties . In biology and medicine, this compound is being investigated for its potential to prevent thrombotic events in patients with atrial fibrillation. Additionally, it is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs in the body . In industry, this compound may be used in the development of new anticoagulant therapies .
Mecanismo De Acción
Fidexaban-d3 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The molecular targets of this compound include the active site of factor Xa, where it binds and inhibits the enzyme’s activity . This inhibition disrupts the coagulation pathway and prevents thrombus formation .
Comparación Con Compuestos Similares
Fidexaban-d3 is similar to other factor Xa inhibitors such as edoxaban, eribaxaban, and darexaban . its deuterated form offers unique advantages, including improved metabolic stability and reduced clearance from the body . This can lead to longer-lasting effects and potentially lower dosing requirements . Other similar compounds include letaxaban and the dual factor Xa and thrombin inhibitors tanogitran and SAR107375 . Compared to these compounds, this compound may offer better pharmacokinetic properties and efficacy .
Propiedades
Número CAS |
1346601-11-3 |
|---|---|
Fórmula molecular |
C₂₅H₂₁D₃F₂N₆O₅ |
Peso molecular |
529.51 |
Sinónimos |
N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine; CI 1031-d3; Fidexaban-d3; ZK 807834-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)





